

Spectroscopic Data of 5-hydroxy-4-methylisobenzofuran-1(3H)-one: A Technical Guide

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Compound of Interest

Compound Name: 5-hydroxy-4-methylisobenzofuran-1(3H)-one

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **5-hydroxy-4-methylisobenzofuran-1(3H)-one** (CAS: 1194700-73-6).^{[1][2]} Due to the limited availability of published experimental spectra for this specific molecule, this document leverages predictive models and comparative data from structurally similar compounds to offer a robust analytical profile. This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the spectroscopic characteristics of this and related isobenzofuranone scaffolds.

Introduction to 5-hydroxy-4-methylisobenzofuran-1(3H)-one

5-hydroxy-4-methylisobenzofuran-1(3H)-one, also known as 5-hydroxy-4-methylphthalide, belongs to the phthalide class of compounds, which are bicyclic lactones. The isobenzofuranone core is a common motif in natural products and has garnered significant interest in medicinal chemistry due to its diverse biological activities. Understanding the precise structure and electronic properties of this molecule is paramount for its potential applications. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and characterization of such compounds.

The molecular structure of **5-hydroxy-4-methylisobenzofuran-1(3H)-one** is presented below, along with its key chemical properties.

Chemical Structure and Properties:

Property	Value	Source
Molecular Formula	C ₉ H ₈ O ₃	PubChem[1]
Molecular Weight	164.16 g/mol	PubChem[1]
CAS Number	1194700-73-6	Apollo Scientific[2]
IUPAC Name	5-hydroxy-4-methyl-2-benzofuran-1(3H)-one	PubChem[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. Although experimental NMR data for **5-hydroxy-4-methylisobenzofuran-1(3H)-one** is not publicly available, we can predict the chemical shifts based on established principles and data from analogous compounds.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of **5-hydroxy-4-methylisobenzofuran-1(3H)-one** would exhibit distinct signals corresponding to the aromatic protons, the methylene protons of the lactone ring, the methyl protons, and the hydroxyl proton. The expected chemical shifts are influenced by the electron-donating and -withdrawing effects of the substituents on the aromatic ring.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Rationale / Comparative Data
H-6	6.8 - 7.0	d	8.0 - 9.0	Ortho-coupled aromatic proton, upfield shift due to the adjacent hydroxyl group.
H-7	7.2 - 7.4	d	8.0 - 9.0	Ortho-coupled aromatic proton, downfield relative to H-6.
-CH ₂ - (H-3)	5.2 - 5.4	s	-	Methylene protons of the lactone ring, typically a singlet in this scaffold. Data from a related compound, 5-hydroxy-7-methoxy-4-methylphthalide, shows a singlet at δ 5.15 ppm for these protons.[3]
-CH ₃ (on C-4)	2.1 - 2.3	s	-	Aromatic methyl group, typically a singlet.
-OH (on C-5)	9.0 - 11.0	s (broad)	-	Phenolic hydroxyl proton, chemical shift is concentration and solvent dependent and

the signal is
often broad.

Predicted ^{13}C NMR Spectral Data

The ^{13}C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts for **5-hydroxy-4-methylisobenzofuran-1(3H)-one** are tabulated below.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Rationale / Comparative Data
C=O (C-1)	168 - 172	Carbonyl carbon of the lactone, a characteristic downfield signal.
-CH ₂ - (C-3)	68 - 72	Methylene carbon of the lactone ring.
-CH ₃ (on C-4)	10 - 15	Aromatic methyl carbon.
C-3a	120 - 125	Aromatic quaternary carbon.
C-4	115 - 120	Aromatic carbon bearing the methyl group.
C-5	155 - 160	Aromatic carbon bearing the hydroxyl group, significantly downfield due to the oxygen atom.
C-6	110 - 115	Aromatic methine carbon.
C-7	125 - 130	Aromatic methine carbon.
C-7a	145 - 150	Aromatic quaternary carbon adjacent to the lactone oxygen.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **5-hydroxy-4-methylisobenzofuran-1(3H)-one** is expected to show characteristic absorption bands for the hydroxyl, carbonyl, and aromatic moieties.

Functional Group	Expected Absorption Range (cm ⁻¹)	Vibration Mode	Rationale / Comparative Data
Phenolic -OH	3200 - 3600 (broad)	O-H stretch	The broadness is due to hydrogen bonding.
Aromatic C-H	3000 - 3100	C-H stretch	Characteristic of sp ² C-H bonds.
Aliphatic C-H	2850 - 3000	C-H stretch	From the methyl and methylene groups.
Lactone C=O	1740 - 1780	C=O stretch	The high frequency is characteristic of a five-membered lactone ring. A related isobenzofuranone derivative showed a strong carbonyl signal at 1714 cm ⁻¹ . ^[4]
Aromatic C=C	1500 - 1600	C=C stretch	Multiple bands are expected for the aromatic ring.
C-O	1200 - 1300	C-O stretch	From the ester and ether linkages in the lactone ring.

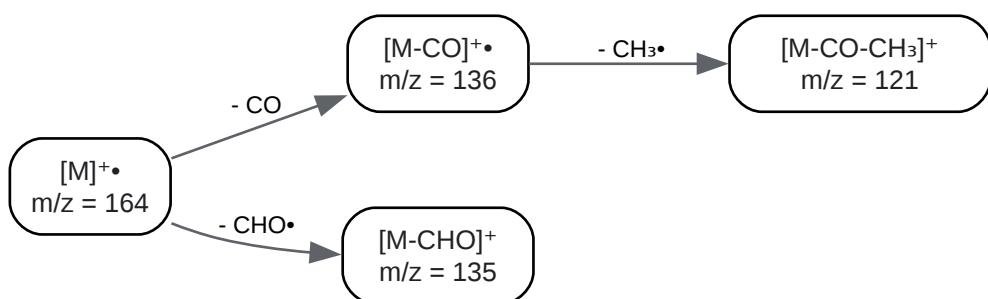
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Expected Mass Spectrum Data:

- Molecular Ion ($M^{+\bullet}$): $m/z = 164.0473$ (calculated for $C_9H_8O_3$)[\[1\]](#)
- Key Fragmentation Pathways: The fragmentation of isobenzofuranones often involves the loss of small neutral molecules like CO and CO_2 from the lactone ring, as well as cleavages related to the substituents on the aromatic ring. A plausible fragmentation pathway is proposed below.

Proposed Mass Spectrometry Fragmentation Pathway



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Caption: Proposed fragmentation of **5-hydroxy-4-methylisobenzofuran-1(3H)-one**.

Experimental Protocols

The following are general, standardized protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$, or $Acetone-d_6$) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the hydroxyl proton.
- Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.
- 1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.

- Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- The number of scans can range from 8 to 64, depending on the sample concentration.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Due to the lower natural abundance and smaller gyromagnetic ratio of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
 - Record the sample spectrum over the range of 4000-400 cm^{-1} .
 - The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 µg/mL.
- Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
- Data Acquisition:
 - EI-MS: Introduce the sample into the ion source, where it is bombarded with a beam of electrons (typically 70 eV). This method provides detailed fragmentation patterns.
 - ESI-MS: Infuse the sample solution into the ESI source to generate protonated molecules ($[M+H]^+$) or deprotonated molecules ($[M-H]^-$). This is a softer ionization technique that often keeps the molecular ion intact.
 - For fragmentation analysis (MS/MS), the molecular ion is selected and subjected to collision-induced dissociation (CID) to generate fragment ions.

Conclusion

The spectroscopic data profile of **5-hydroxy-4-methylisobenzofuran-1(3H)-one**, as established through predictive methods and comparison with analogous structures, provides a valuable resource for its identification and characterization. The predicted NMR, IR, and MS data are consistent with the proposed chemical structure and offer a detailed fingerprint for this compound. This technical guide serves as a foundational reference for researchers working with this and related isobenzofuranone derivatives, facilitating their further investigation and application in various scientific fields.

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